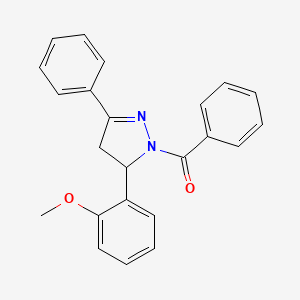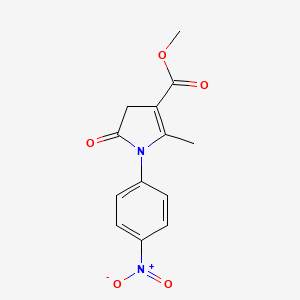![molecular formula C18H18N4OS B4109462 N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4109462.png)
N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
説明
N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, also known as PETT, is a chemical compound that has gained attention in the scientific community for its potential applications in research. PETT is a thioacetamide derivative that contains a triazole ring and a phenylethyl group. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been proposed that this compound may exert its effects by modulating the activity of neurotransmitters in the brain, such as GABA and glutamate. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. This compound has also been found to increase the levels of serotonin and dopamine in the hippocampus, which could contribute to its anxiolytic and antinociceptive effects. Additionally, this compound has been found to inhibit acetylcholinesterase activity, which could be useful in the treatment of Alzheimer's disease.
実験室実験の利点と制限
N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for administration. This compound also has low bioavailability and may require higher doses to achieve therapeutic effects.
将来の方向性
There are several potential future directions for the study of N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One possible direction is the investigation of this compound's effects on other neurotransmitters and receptors in the brain. This compound's potential use in the treatment of other neurological disorders, such as depression and anxiety, could also be explored. Additionally, the development of this compound analogs with improved solubility and bioavailability could be pursued. Finally, the investigation of this compound's potential as a therapeutic agent in human clinical trials could be considered.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community for its potential applications in research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. This compound has been found to exhibit anticonvulsant and anxiolytic activities, as well as antinociceptive effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. While this compound has several advantages for lab experiments, it also has some limitations. There are several potential future directions for the study of this compound, including the investigation of its effects on other neurotransmitters and receptors in the brain, and the development of this compound analogs with improved solubility and bioavailability.
科学的研究の応用
N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential scientific research applications. It has been found to exhibit anticonvulsant and anxiolytic activities in animal models. This compound has also been shown to have antinociceptive effects, which could be useful in the treatment of pain. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity.
特性
IUPAC Name |
N-(2-phenylethyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(19-12-11-15-7-3-1-4-8-15)13-24-18-20-14-22(21-18)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMWZTFPCRTANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1]benzofuro[3,2-d]pyrimidin-4-ylvaline](/img/structure/B4109379.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-adamantanecarboxamide](/img/structure/B4109401.png)
![5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109402.png)


![4-({4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4109417.png)
![4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4109423.png)
![N-[4-(methylamino)-3-nitrophenyl]acetamide](/img/structure/B4109426.png)

![2-[3-allyl-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4109435.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4109441.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4109453.png)
